molecular formula C13H15NO2 B12313217 Ethyl 2-cyano-4-phenylbutanoate

Ethyl 2-cyano-4-phenylbutanoate

Cat. No.: B12313217
M. Wt: 217.26 g/mol
InChI Key: CZZKRHOLRJNATP-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-phenylbutanoate is an organic compound with the molecular formula C13H15NO2. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by its cyano and phenyl functional groups, which contribute to its reactivity and utility in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of drugs, particularly those targeting cardiovascular and neurological conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological activities and chemical reactivity, making the compound valuable in various applications .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-cyano-4-phenylbutanoate is unique due to its combination of cyano and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-cyano-4-phenylbutanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)12(10-14)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-9H2,1H3

InChI Key

CZZKRHOLRJNATP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C#N

Origin of Product

United States

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